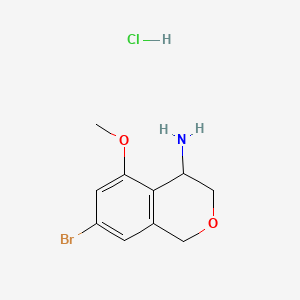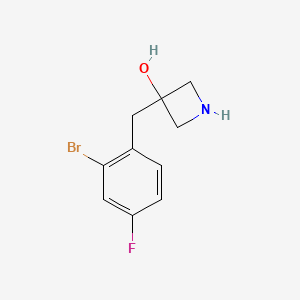
3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C₁₀H₁₁BrFNO and a molecular weight of 260.1 g/mol . This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure. The presence of bromine and fluorine atoms in the benzyl group makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
The synthesis of 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol typically involves the reaction of 2-bromo-4-fluorobenzyl bromide with azetidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine or fluorine atoms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted azetidines and benzyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol has several scientific research applications:
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure and functional groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the benzyl group can form strong interactions with these targets, leading to inhibition or activation of their biological functions. The azetidine ring can also participate in ring-opening reactions, which can further modulate the compound’s activity .
Comparación Con Compuestos Similares
Similar compounds to 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol include other azetidines and benzyl derivatives, such as:
- 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol
- 3-(2-Bromo-4-methylbenzyl)azetidin-3-ol
- 3-(2-Bromo-4-fluorophenyl)azetidin-3-one
These compounds share similar structural features but differ in the substituents on the benzyl group, which can significantly affect their chemical reactivity and biological activity. The presence of different halogens or functional groups can lead to variations in their interactions with molecular targets and their overall efficacy in various applications .
Propiedades
Fórmula molecular |
C10H11BrFNO |
|---|---|
Peso molecular |
260.10 g/mol |
Nombre IUPAC |
3-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11BrFNO/c11-9-3-8(12)2-1-7(9)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
Clave InChI |
VOTYZUAIHHREKU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CC2=C(C=C(C=C2)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


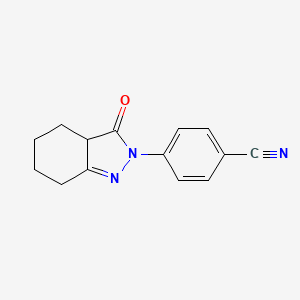
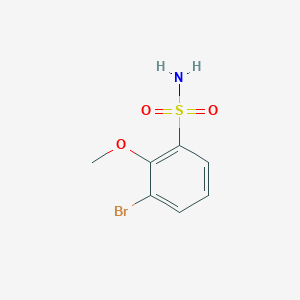
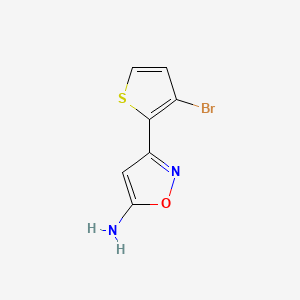
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
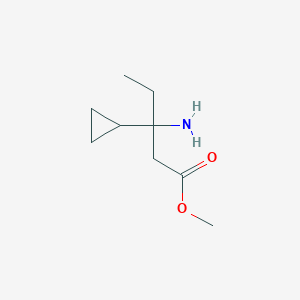
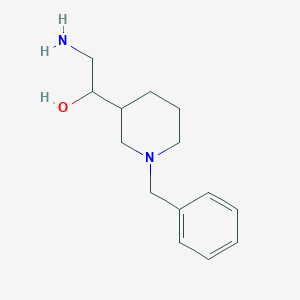
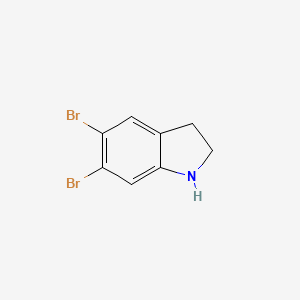
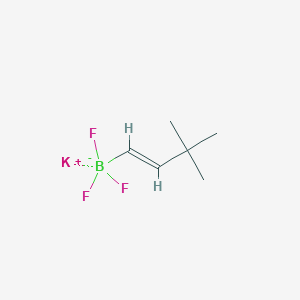
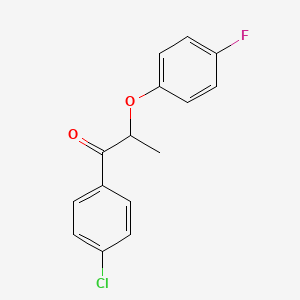

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)
![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
